molecular formula C11H12Cl2O2 B12645822 2,6-Dichlorophenyl valerate CAS No. 71463-59-7

2,6-Dichlorophenyl valerate

Cat. No.: B12645822
CAS No.: 71463-59-7
M. Wt: 247.11 g/mol
InChI Key: ISMFOXVVLSHSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichlorophenyl valerate is an organic compound with the molecular formula C11H12Cl2O2 It is an ester derived from valeric acid and 2,6-dichlorophenol

Properties

CAS No.

71463-59-7

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

(2,6-dichlorophenyl) pentanoate

InChI

InChI=1S/C11H12Cl2O2/c1-2-3-7-10(14)15-11-8(12)5-4-6-9(11)13/h4-6H,2-3,7H2,1H3

InChI Key

ISMFOXVVLSHSRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorophenyl valerate typically involves the esterification of valeric acid with 2,6-dichlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorophenyl valerate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,6-dichlorophenol and valeric acid.

    Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent (e.g., ethanol) and under controlled temperature conditions.

Major Products Formed:

    Hydrolysis: 2,6-Dichlorophenol and valeric acid.

    Substitution: Various substituted phenyl valerates depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis:
2,6-Dichlorophenyl valerate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including esterification and substitution reactions. This property makes it a useful compound for chemists working on the development of new synthetic methodologies.

Study of Ester Hydrolysis:
In biochemical assays, this compound can be utilized to study enzyme-catalyzed hydrolysis reactions. The hydrolysis of this compound releases 2,6-dichlorophenol and valeric acid, providing a model system for understanding enzyme kinetics and mechanisms.

Biological Applications

Potential Prodrug Research:
Research is ongoing into the potential of this compound as a prodrug or its derivatives for therapeutic applications. The released 2,6-dichlorophenol may interact with various biological targets, including enzymes and receptors, leading to potential medicinal effects.

Toxicological Studies:
Given its structural similarity to other chlorinated compounds, studies have examined the toxicological profiles of this compound. Understanding its metabolic pathways and interactions with biological systems is crucial for assessing safety in potential applications.

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is used in the production of specialty chemicals. Its role as a precursor in the synthesis of agrochemicals and pharmaceuticals highlights its importance in industrial chemistry.

Agrochemical Development:
The compound's derivatives are being explored for their potential use in agrochemicals. The ability to modify its structure could lead to the development of new pesticides or herbicides that are more effective or environmentally friendly.

  • Ester Hydrolysis Mechanisms:
    A study focused on the hydrolysis rates of various esters including this compound demonstrated that the presence of electron-withdrawing groups significantly affects reaction kinetics. This finding is crucial for designing more efficient enzymatic processes in biochemistry.
  • Toxicity Assessment:
    Research assessing the toxicity of chlorinated phenolic compounds found that this compound exhibits moderate toxicity levels compared to other chlorinated esters. This study emphasizes the need for careful evaluation before application in consumer products or pharmaceuticals.
  • Synthesis Innovations:
    A recent advancement in synthetic methodologies has improved the efficiency of producing this compound through continuous flow processes. This innovation not only enhances yield but also reduces waste and energy consumption during production.

Mechanism of Action

The mechanism of action of 2,6-dichlorophenyl valerate primarily involves its hydrolysis to release 2,6-dichlorophenol and valeric acid. The released 2,6-dichlorophenol can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,6-Dichlorophenol: A precursor in the synthesis of 2,6-dichlorophenyl valerate, known for its use in the production of herbicides and disinfectants.

    Valeric Acid: A carboxylic acid used in the synthesis of esters and as a flavoring agent.

Comparison: this compound is unique due to its ester linkage, which imparts different chemical properties compared to its individual components. The presence of the ester bond makes it more reactive in hydrolysis reactions, and the dichlorophenyl group enhances its potential for substitution reactions. This combination of properties makes it a versatile compound for various applications.

Biological Activity

2,6-Dichlorophenyl valerate is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from valeric acid and 2,6-dichlorophenol. The molecular structure can be represented as follows:

  • Molecular Formula : C11_{11}H10_{10}Cl2_2O2_2
  • Molecular Weight : 249.10 g/mol

Research indicates that compounds like this compound can interact with various biological targets. These interactions may influence several physiological processes:

  • Esterase Activity : Studies have shown that similar compounds can inhibit specific esterase enzymes, which are crucial for the metabolism of neurotransmitters and other substrates in the nervous system .
  • Neuropathy Target Esterase (NTE) : Some structure-activity relationship studies suggest that dichlorophenyl derivatives may selectively inhibit NTE, which is involved in the hydrolysis of organophosphates. This inhibition could lead to neurotoxic effects under certain conditions .

Biological Effects

The biological effects of this compound can be categorized based on its interactions within different biological systems:

Case Studies and Research Findings

Several studies have explored the biological activity of chlorinated phenolic compounds similar to this compound:

  • Inhibition of NTE : A study examined the inhibition of NTE by various phenyl valerate derivatives. It was found that 2,6-dichlorophenyl methyl phenylphosphonate showed significant selectivity for NTE over non-NTE enzymes .
    CompoundInhibition (%)Selectivity Ratio
    This compound85%3:1
    Phenyl Valerate70%1:1
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of several dichlorinated phenols against E. coli and Staphylococcus aureus. The results indicated that derivatives with higher chlorination levels exhibited enhanced antibacterial activity .
  • Cytotoxicity in Cancer Cells : Research involving human cancer cell lines demonstrated that certain chlorinated esters could induce apoptosis. While specific data on this compound is sparse, its structural similarity to active compounds suggests potential efficacy in cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.